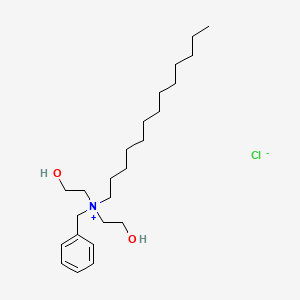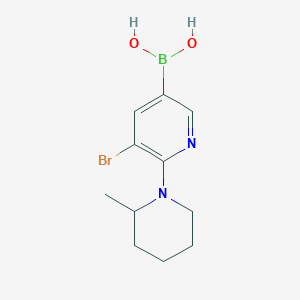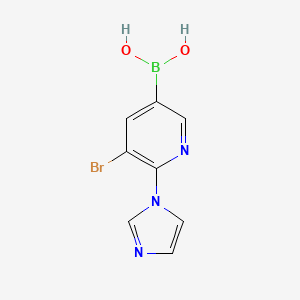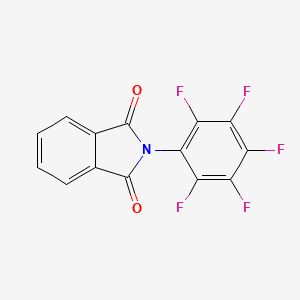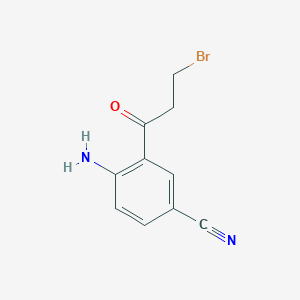
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position, a difluoromethyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine typically involves halogenation and functional group transformations on a pyridine ring. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group and hydroxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions. The hydroxylation step may involve the use of oxidizing agents or hydrolysis reactions. The entire process is optimized for efficiency, cost-effectiveness, and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 3-Bromo-6-methoxy-2-methylpyridine
Uniqueness
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H4BrF2NO |
|---|---|
Poids moléculaire |
224.00 g/mol |
Nom IUPAC |
3-bromo-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-2-4(5(8)9)10-6(3)11/h1-2,5H,(H,10,11) |
Clé InChI |
XZELDIRSYFTHKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


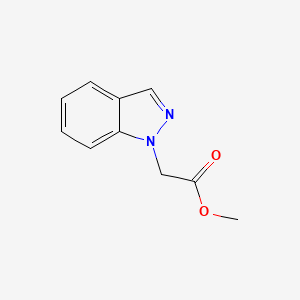
![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

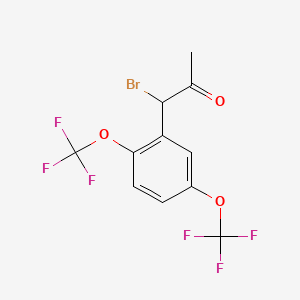

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
